REACTION_CXSMILES
|
C([N:8]1[CH:12]([C:13]2([CH3:17])[CH2:16][CH2:15][CH2:14]2)[CH2:11][C:10](=[O:18])[O:9]1)C1C=CC=CC=1.[H][H]>CO.[OH-].[Pd+2].[OH-]>[NH2:8][CH:12]([C:13]1([CH3:17])[CH2:16][CH2:15][CH2:14]1)[CH2:11][C:10]([OH:18])=[O:9] |f:3.4.5|
|
Name
|
racemic 2-benzyl-3-(1-methylcyclobutyl)isoxazolidin-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1OC(CC1C1(CCC1)C)=O
|
Name
|
115a
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1OC(CC1C1(CCC1)C)=O
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C1(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |